D-Selenomethionine

Descripción general

Descripción

D-selenomethionine is the D-enantiomer of selenomethionine. It is an enantiomer of a L-selenomethionine.

Mecanismo De Acción

Target of Action

D-Selenomethionine (SeMet) is a naturally occurring amino acid found in various plant materials such as cereal grains, soybeans, and enriched yeast . It primarily targets reactive oxygen species (ROS) and aids in the formation and recycling of glutathione , another important antioxidant . It also interacts with proteins in the body to form selenoproteins , which are crucial for many body functions .

Mode of Action

SeMet acts as an antioxidant, where it depletes ROS and aids in the formation and recycling of glutathione . It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . SeMet combines with proteins in the body to form antioxidants called selenoproteins. These compounds help protect against free radicals, the unstable molecules that can cause damage to cells in your body .

Biochemical Pathways

The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .

Pharmacokinetics

The mechanisms of intestinal absorption of selenium differ depending on the chemical form of the element. Selenium is mainly absorbed in the duodenum and caecum by active transport through a sodium pump . A clinical trial determined that selenomethionine is absorbed 19% better than selenite .

Result of Action

The incorporation of SeMet into proteins in place of methionine aids the structure elucidation of proteins by X-ray crystallography using single- or multi-wavelength anomalous diffraction (SAD or MAD) . The incorporation of heavy atoms such as selenium helps solve the phase problem in X-ray crystallography . SeMet and its family of natural reactive selenium species (RSeS) provide plenty of opportunities for studies in the fields of nutrition, aging, health and redox biology .

Action Environment

The efficiency of intestinal absorption of selenium is much lower in ruminants than in monogastric species. For selenite, the absorption is 79 and 80% in poultry and pork, while it is only 29% in sheep. For selenomethionine and selenate the absorption is greater than 90% in monogastrics and poultry . The environment, including the pH level, can influence the synthesis of this compound .

Análisis Bioquímico

Biochemical Properties

D-Selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The enzymes involved in this cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes interact with this compound, facilitating its conversion into other biomolecules .

Cellular Effects

The presence of this compound influences various cellular processes. Under selenium stress, the expression levels of enzymes involved in the SeMTC, such as MAT, MTase, SAHH, and MTR, are upregulated . This indicates that this compound plays a role in the cellular response to selenium stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various enzymes. For instance, molecular docking studies have shown that the affinity of SeMTC enzymes for selenium metabolites, including this compound, is higher than that for sulfur metabolites .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function change over time. For example, under selenium stress, the expression levels of certain genes involved in the SeMTC are upregulated . This suggests that the influence of this compound on cellular function is dynamic and can vary depending on the environmental conditions .

Metabolic Pathways

This compound is involved in the SeMTC, a metabolic pathway crucial for the metabolism of selenium . This pathway involves several enzymes, including MAT, MTase, SAHH, and MTR .

Actividad Biológica

D-Selenomethionine (SeMet) is a naturally occurring amino acid that has garnered attention due to its potential biological activities, particularly in the context of selenium supplementation and its associated health benefits. This article explores the biological activity of SeMet, highlighting its effects on cognitive function, thyroid health, cancer prevention, and metabolic diseases, supported by various research findings and case studies.

Overview of this compound

SeMet is a non-proteinogenic amino acid that serves as a significant source of selenium in the diet. It is found in foods such as Brazil nuts and yeast. Unlike other forms of selenium, SeMet is efficiently incorporated into proteins and can be metabolized to produce selenoproteins, which play crucial roles in antioxidant defense and redox reactions within the body.

Cognitive Function

Recent studies have demonstrated the neuroprotective effects of SeMet against cognitive impairment. In a mouse model of Alzheimer's disease, SeMet administration improved cognitive performance in various tests:

- Novel Object Recognition Test : Mice treated with SeMet showed a significantly higher discrimination ratio compared to the control group, indicating enhanced recognition memory.

- Passive Avoidance Task : The latency to enter an aversive chamber was longer in SeMet-treated mice, suggesting improved fear-motivated memory retention.

- Morris Water Maze Test : SeMet treatment reversed D-galactose-induced cognitive deficits by restoring acetylcholine levels and reducing oxidative stress in the hippocampus .

Thyroid Health

SeMet has been studied for its impact on thyroid function. A long-term supplementation study indicated that daily doses of 200 μg of SeMet did not produce significant changes in thyroid hormone concentrations but did increase plasma selenium levels over time. This suggests that while SeMet contributes to selenium status, its direct impact on thyroid hormones may be limited .

Cancer Prevention

Selenium intake, particularly through SeMet, has been associated with a reduced risk of various cancers. Epidemiological studies suggest that higher selenium levels correlate with lower incidences of digestive system cancers and other malignancies. A meta-analysis indicated that daily supplementation with 200 μg of selenium could significantly decrease high-sensitivity C-reactive protein levels, indicating reduced inflammation—a known risk factor for cancer development .

Metabolic Health

SeMet's role in metabolic health has also been highlighted in recent research. Supplementation with SeMet has shown promise in improving insulin sensitivity and reducing glycemic indices among individuals with metabolic disorders. In patients with Hashimoto’s thyroiditis, SeMet supplementation resulted in decreased levels of anti-thyroid peroxidase antibodies and improved overall well-being .

Table 1: Summary of Key Findings on this compound

SeMet exhibits its biological activities through several mechanisms:

- Antioxidant Activity : As a precursor to selenoproteins, SeMet contributes to the body's antioxidant defenses, helping to mitigate oxidative stress.

- Redox Reactions : The ability of SeMet to act as a redox catalyst enhances cellular energy metabolism and supports various enzymatic processes.

- Gene Expression : SeMet influences the expression of genes encoding selenoproteins, which are essential for numerous biological functions .

Aplicaciones Científicas De Investigación

Antioxidant Activity

D-Selenomethionine exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

- Mechanism : D-SeMet can enhance the activity of selenoproteins such as glutathione peroxidases (GPXs), which neutralize reactive oxygen species (ROS) and protect cells from oxidative damage .

- Case Study : A study involving healthy New Zealand men showed that supplementation with 200 μg/day of selenium as selenized yeast improved antioxidant capacity and DNA stability .

Cancer Prevention

Research indicates that this compound may play a role in cancer prevention.

- Mechanism : The compound has been linked to the inhibition of cancer cell proliferation and induction of apoptosis through various pathways, including modulation of insulin-like growth factor (IGF) signaling .

- Clinical Trials : The Nutritional Prevention of Cancer (NPC) trial demonstrated that selenium supplementation reduced the risk of prostate, lung, and colorectal cancers . However, subsequent trials like SELECT found no significant effect on prostate cancer prevention when using L-selenomethionine alone or in combination with vitamin E .

Diabetes Management

This compound has shown promise in managing type 2 diabetes mellitus (T2DM).

- Research Findings : A meta-analysis indicated that selenium supplementation could improve insulin sensitivity and reduce inflammatory markers in T2DM patients . In particular, a study reported that participants receiving 200 μg/day of selenium had decreased insulin levels and improved total antioxidant capacity .

- Synergistic Effects : There is emerging evidence suggesting that D-SeMet may enhance the effects of vitamin D in T2DM management, particularly in patients with concurrent Hashimoto's thyroiditis .

Thyroid Function

The role of this compound in thyroid health has been extensively studied.

- Mechanism : Selenium is crucial for the conversion of thyroxine (T4) to triiodothyronine (T3), the active form of thyroid hormone. D-SeMet supplementation may help regulate thyroid hormone levels and improve thyroid function in individuals with autoimmune thyroiditis .

- Clinical Insights : Studies have shown that selenium supplementation can reduce thyroid peroxidase antibodies (TPOAb) in patients with Hashimoto's thyroiditis, suggesting a potential therapeutic role for D-SeMet in autoimmune thyroid conditions .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound.

- Mechanism : D-SeMet may protect against neurodegenerative diseases by reducing amyloid beta aggregation and preventing tau hyperphosphorylation, both associated with Alzheimer's disease .

- Case Studies : Animal studies have indicated that selenium supplementation can improve cognitive function and reduce neuroinflammation, although more human clinical trials are needed to confirm these findings .

Summary Table of Applications

Propiedades

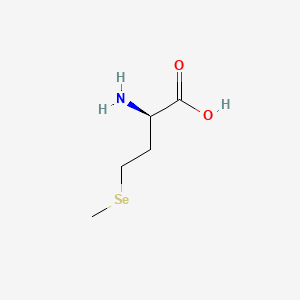

IUPAC Name |

(2R)-2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339803 | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-98-0 | |

| Record name | D-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.